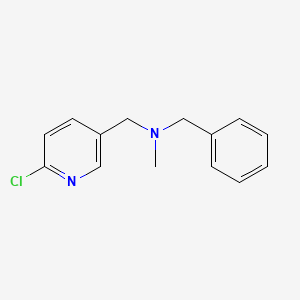
N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the coupling of different amines with halogenated heterocycles. For instance, one paper describes the synthesis of a pyrrolopyrimidine derivative by coupling a chlorophenoxy phenyl methanamine with a chlorinated pyrrolopyrimidine . Another paper details the preparation of an aminomethyl benzamide derivative from hydroxymethylpyridine using the CDI method, followed by treatment with ethyl chloroformate and triethylamine . These methods suggest that the synthesis of N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine could potentially involve similar coupling reactions between a chlorinated pyridine and a benzylamine derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized by various spectroscopic techniques. For example, the pyrrolopyrimidine derivative was characterized by spectral analyses , and the benzene diamine complexes were characterized using NMR, IR, and UV-Vis spectroscopy . These techniques could be applied to determine the structure of this compound, providing insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of this compound. However, the synthesis of related compounds involves reactions such as amine coupling and the formation of metal complexes . These reactions are indicative of the reactivity of the amine and halogen functional groups, which are likely to be present in this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be inferred from the properties of the compounds described in the papers. For instance, the benzene diamine complexes exhibit octahedral and square planar geometries around the metal ions, which affect their physical properties such as solubility and magnetic susceptibility . The antibacterial studies of these compounds also provide information on their chemical properties, such as biological activity . These properties could be relevant to this compound, especially if it is capable of forming similar complexes or exhibiting biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases from 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The chemical structures were confirmed using techniques like FT-IR and NMR spectroscopy. Some compounds exhibited significant anticonvulsant properties, suggesting potential applications in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Catalytic Applications in Organic Synthesis
Roffe et al. (2016) discussed the synthesis of unsymmetrical NCN' and PCN pincer palladacycles, starting from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds were evaluated for their catalytic properties, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This highlights their potential use in catalysis, particularly in the synthesis of complex organic molecules (Roffe et al., 2016).
Photocytotoxicity and Imaging Applications
Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands, exhibiting photocytotoxic properties in red light. These complexes were studied for their potential in cellular imaging and as agents in photodynamic therapy, showing promising results in generating reactive oxygen species and inducing apoptosis in cancer cells (Basu et al., 2014).
Novel Polyimides from Aromatic Diamine Monomers
Zhang et al. (2005) reported on the synthesis of a new kind of aromatic diamine monomer containing a pyridine unit, which was used to prepare a series of polyimides. These materials were characterized for their physical properties, thermostability, and solubility, indicating their potential application in high-performance materials science (Zhang et al., 2005).
Oxidative Condensation for Pyridine Synthesis
Dong et al. (2019) developed a metal-free method for synthesizing 2,4,6-trisubstituted pyridines through the oxidative condensation of benzylamines with acetophenones. This approach also has implications for the metal-free synthesis of G-quadruplex binding ligands, showcasing the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Dong et al., 2019).
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-17(10-12-5-3-2-4-6-12)11-13-7-8-14(15)16-9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWAJYQZAWECSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)
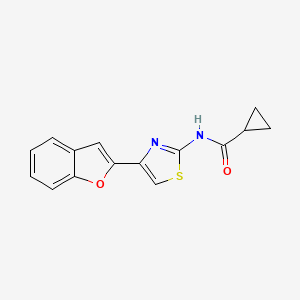
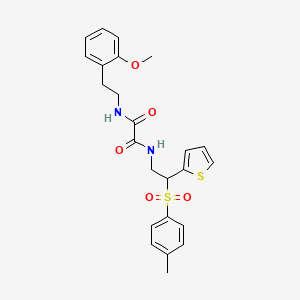
![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)
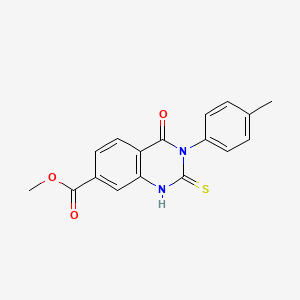
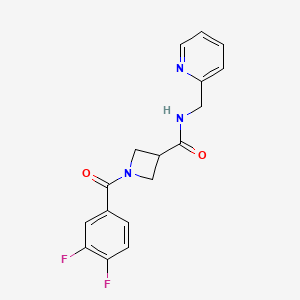
![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)
![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

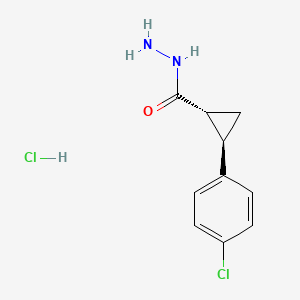

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)